molecular formula C29H44O2 B239606 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)- CAS No. 1721-51-3

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-

Cat. No. B239606
CAS RN: 1721-51-3
M. Wt: 424.7 g/mol
InChI Key: RZFHLOLGZPDCHJ-GDLZYMKVSA-N
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Description

The compound “2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-” is also known as Tocotrienol, alpha . It has a molecular formula of C29H44O2 . This compound is a type of lipid that contains substitutions on the 2H-1-benzopyran-6-ol nucleus and a long hydrocarbon chain of isoprenoid units .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring with various substitutions. The molecular weight is 424.7 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 9 . The exact mass is 424.334130642 g/mol .

Scientific Research Applications

Antiarrhythmic Potential

  • Benzopyran derivatives have been explored for their potential in treating arrhythmias related to ischemia-reperfusion injury. Some derivatives exhibited significant antiarrhythmic effects, suggesting their therapeutic potential in cardiovascular diseases (Koini et al., 2009).

Antioxidant Properties

  • A novel compound from this class, isolated from chum salmon eggs, showed antioxidant activity comparable to alpha-tocopherol. This indicates potential applications in preventing oxidative stress-related damages (Yamamoto et al., 1999).

Vasodilatory Effects

  • Certain 3,4-dihydro-2H-1-benzopyran-3-ol derivatives have been identified as potent vasodilators, particularly in coronary blood flow. This suggests potential use in conditions requiring enhanced coronary circulation (Cho et al., 1996).

Pharmaceutical Synthesis

  • The compound has been used as a synthon in the synthesis of natural alpha-tocopherol, indicating its utility in pharmaceutical preparations (Shafikov et al., 2010).

Insecticidal Properties

  • Extracts containing benzopyran derivatives from the Azadirachta indica plant have shown insecticidal activity. This opens avenues for its use in natural pest control strategies (Siddiqui et al., 2004).

Chemokine Receptor Interaction

  • Certain benzopyran derivatives from Wigandia urens exhibit weak activity against the chemokine receptor CCR5, which might be relevant in immunological or anti-inflammatory research (Cao et al., 2003).

Mechanism of Action

Target of Action

Tocotrienol, alpha, a member of the vitamin E family, has been found to target multiple cell signaling pathways . It has been shown to have unique antioxidant and anti-inflammatory properties . The primary targets of Tocotrienol, alpha include reactive nitrogen species, cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and proinflammatory signaling pathways such as NF-κB and STAT .

Mode of Action

Tocotrienol, alpha interacts with its targets by scavenging reactive nitrogen species, inhibiting cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and suppressing proinflammatory signaling . This results in a decrease in inflammation and an increase in antioxidant activity . It also induces cancer cell growth arrest, autophagy, and cell death primarily through apoptosis but also through paraptosis-like cell death .

Biochemical Pathways

Tocotrienol, alpha affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS), as evidenced by the upregulation of unfolded protein response (UPR) markers and/or ERS-related apoptosis markers . It also reduces lipid peroxidation and increases oxidative stress enzyme activities .

Pharmacokinetics

Tocotrienol, alpha is detectable at appreciable levels in the plasma after supplementation . It is suggested to be secreted by small HDL particles and selectively distributed to organs and tissues high in adipose content, such as epididymal fat, perirenal fat, and skin . Plasma concentrations of Tocotrienol, alpha are shown to be higher when administered with food, and self-emulsifying preparation of Tocotrienol, alpha has been shown to enhance its absorption .

Result of Action

The result of Tocotrienol, alpha’s action is multifaceted. It has been shown to have neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties . It prevents neurodegeneration and safeguards neurons by an antioxidant-independent mechanism . It also reduces lipid peroxidation, protects osteoblasts, and preserves the bone microstructure and biomechanical strength of glucocorticoid-treated animals .

Action Environment

The action of Tocotrienol, alpha can be influenced by environmental factors. For instance, the fragmentation of the food matrix may increase the bioavailability of Tocotrienol, alpha isoforms and their transfer to micelles . Furthermore, the bioavailability of Tocotrienol, alpha has been found to be inconsistent in different target populations, from healthy subjects to smokers and diseased patients .

Biochemical Analysis

Biochemical Properties

Tocotrienol, alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The unsaturated chain of Tocotrienol, alpha allows an efficient penetration into tissues that have saturated fatty layers such as the brain and liver . It has unique antioxidant and anti-inflammatory properties that are superior to those of α-tocopherol against chronic diseases . These forms scavenge reactive nitrogen species, inhibit cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids and suppress proinflammatory signaling, such as NF-κB and STAT .

Cellular Effects

Tocotrienol, alpha has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to be useful against inflammation-associated diseases . Many of the functions of Tocotrienol, alpha are related to its antioxidant properties and its varied effects are due to it behaving as a signaling molecule .

Molecular Mechanism

Tocotrienol, alpha exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves as a signaling molecule and exhibits biological activities that are also exhibited by tocopherols, such as neuroprotective, anti-cancer, anti-inflammatory and cholesterol-lowering properties .

Temporal Effects in Laboratory Settings

The effects of Tocotrienol, alpha change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Tocotrienols are detectable at appreciable levels in the plasma after supplementations .

Dosage Effects in Animal Models

The effects of Tocotrienol, alpha vary with different dosages in animal models . It has been shown to improve osteoblast number, bone formation, mineral deposition, and bone microarchitecture in osteopenic rats . It also decreased osteoclast number and bone erosion in the rats .

Metabolic Pathways

Tocotrienol, alpha is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It has been shown to prevent the metabolic breakdown of arachidonic acid by inhibiting all the pathways .

Transport and Distribution

Tocotrienol, alpha is transported and distributed within cells and tissues . It is detected in circulating human plasma and lipoproteins . It may reach its target destination through an alternative pathway despite its low affinity for α-tocopherol transfer protein .

Subcellular Localization

Tocotrienol, alpha is localized within the highly unsaturated phospholipid bilayer of cell membranes . This provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)- involves several steps of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "2,4,6,8,10,14-hexamethylpentadecane", "4,8,12-trimethyl-3,7,11-tridecatrien-1-ol", "4-methyl-2-pentanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium sulfate", "potassium hydroxide", "2,3-dimethyl-2-butene", "2-methyl-2-butanol", "sodium bicarbonate", "magnesium sulfate", "1,4-dioxane" ], "Reaction": [ "Step 1: Synthesis of 4,8,12-trimethyl-3,7,11-tridecatrien-1-ol from 2,4,6,8,10,14-hexamethylpentadecane via ozonolysis and reduction with sodium borohydride.", "Step 2: Synthesis of 3,7,11-trimethyl-1-tetradecene-3-ol from 4,8,12-trimethyl-3,7,11-tridecatrien-1-ol via hydrogenation.", "Step 3: Synthesis of 3,7,11-trimethyl-1-tetradecene-3-one from 3,7,11-trimethyl-1-tetradecene-3-ol via oxidation with hydrogen peroxide in the presence of sulfuric acid.", "Step 4: Synthesis of 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol from 3,7,11-trimethyl-1-tetradecene-3-one and 2-methyl-2-butanol via a Grignard reaction, followed by cyclization and reduction with sodium borohydride.", "Step 5: Purification of the final product using column chromatography and recrystallization from 1,4-dioxane." ] }

CAS RN

1721-51-3

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/t29-/m1/s1

InChI Key

RZFHLOLGZPDCHJ-GDLZYMKVSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Other CAS RN

1721-51-3

synonyms

alpha-tocotrienol
tocotrienol, alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-
Reactant of Route 2
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-
Reactant of Route 3
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-
Reactant of Route 4
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-
Reactant of Route 5
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-
Reactant of Route 6
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-

Q & A

Q1: What are the primary molecular targets of α-tocotrienol and its downstream effects?

A1: While α-tocotrienol is known for its antioxidant properties, research suggests its actions extend beyond this role. For example, α-tocotrienol has been shown to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) [, ]. This enzyme is crucial in cholesterol synthesis, and its inhibition by α-tocotrienol potentially contributes to the compound's lipid-lowering effects. Additionally, α-tocotrienol impacts various signaling pathways, including those involving c-Src and Akt, ultimately contributing to its cardioprotective effects []. Further research is necessary to fully elucidate the specific molecular targets and intricate downstream signaling pathways of α-tocotrienol.

Q2: Can you describe the structural characteristics of α-tocotrienol, including its molecular formula, weight, and relevant spectroscopic data?

A2: The scientific literature provided focuses primarily on the biological activity and therapeutic potential of tocotrienols, with less emphasis on detailed structural characterization. For comprehensive spectroscopic data (NMR, IR, Mass Spectrometry), it is recommended to consult specialized databases like PubChem or ChemSpider.

Q3: How stable is α-tocotrienol under various conditions, and what applications benefit from its stability profile?

A3: α-tocotrienol, along with other tocotrienol and tocopherol isomers, exhibits stability when subjected to the heat of baking, as demonstrated in a study on cupcakes containing red palm olein []. This heat stability makes α-tocotrienol a suitable ingredient in baked goods, preserving its potential health benefits even after thermal processing.

Q4: Are there known resistance mechanisms associated with α-tocotrienol's biological effects?

A4: The provided research papers do not delve into specific resistance mechanisms for α-tocotrienol. Further investigation is required to ascertain whether prolonged exposure to α-tocotrienol could lead to the development of cellular resistance and, if so, by what mechanisms.

Q5: What is the current understanding of α-tocotrienol's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its in vivo activity?

A5: Studies in rats indicate that α-tocotrienol, when administered orally, has a bioavailability of approximately 27.7% []. This suggests moderate absorption from the gut. Research also demonstrates that its administration route significantly influences its absorption and distribution. Intramuscular and intraperitoneal routes resulted in negligible absorption, highlighting the importance of choosing the appropriate route for desired bioavailability []. The metabolism of α-tocotrienol, like other tocochromanols, is complex, involving various pathways, including ω-hydroxylation and subsequent oxidation to form long-chain carboxychromanols []. These metabolites may possess distinct biological activities compared to the parent compound.

Q6: What in vitro and in vivo studies have been conducted to evaluate the efficacy of α-tocotrienol?

A6: Research highlights α-tocotrienol's efficacy in various experimental settings:

  • In vitro: α-tocotrienol effectively induces apoptosis in human breast cancer cell lines (MCF7 and MDA-MB-435) in a dose-dependent manner []. It also demonstrates a potent inhibitory effect on monocyte adhesion to endothelial cells, a crucial process in inflammation [].
  • In vivo: In rat models, α-tocotrienol, especially the gamma-isoform, showcases significant cardioprotective effects, improving cardiac function and reducing infarct size after ischemia-reperfusion injury []. Further, α-tocotrienol has shown promise in enhancing wound healing in diabetic mice, suggesting its therapeutic potential in managing diabetic complications [].

Q7: How does the structure of α-tocotrienol, particularly its side chain, affect its activity, potency, and selectivity?

A7: Comparing α-tocotrienol with other tocopherols and tocotrienols reveals that the presence and length of the hydrocarbon side chain significantly influence its biological activity []. For instance, α-tocotrienol, with its unsaturated isoprenoid side chain, exhibits greater potency in inhibiting HMGR compared to α-tocopherol, which has a saturated phytyl tail [].

Q8: What are the toxicological and safety considerations associated with α-tocotrienol?

A8: While generally considered safe, the long-term effects of α-tocotrienol require further investigation. Studies on its toxicity, adverse effects, and overall safety profile are crucial to determine its suitability for prolonged therapeutic use.

Q9: What analytical methods are employed to characterize, quantify, and monitor α-tocotrienol?

A9: Researchers utilize various chromatographic techniques for the analysis of α-tocotrienol and other tocochromanol isomers:

  • High-Performance Liquid Chromatography (HPLC): This versatile method, often coupled with UV detection or mass spectrometry, enables the separation and quantification of tocotrienols in various matrices, including food products and biological samples [, , , ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of α-tocotrienol and its metabolites, providing insights into its metabolism and distribution [].

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